CARM1-IN-1 hydrochloride

Descripción general

Descripción

CARM1-IN-1 (hydrochloride) is a potent and selective inhibitor of Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4). This compound has an IC50 value of 8.6 micromolar, indicating its high efficacy in inhibiting CARM1 activity. CARM1 plays a crucial role in the methylation of arginine residues in histone and non-histone proteins, which is essential for regulating gene expression and various cellular processes .

Métodos De Preparación

The synthesis of CARM1-IN-1 (hydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up the synthesis process using batch or continuous flow reactors to meet the demand for research and development purposes .

Análisis De Reacciones Químicas

CARM1-IN-1 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dimethyl sulfoxide, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 25-100°C). The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Aplicaciones Científicas De Investigación

CARM1-IN-1 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CARM1 in various chemical reactions and pathways.

Biology: Employed in research to investigate the biological functions of CARM1, including its role in gene expression, RNA processing, and protein-protein interactions.

Medicine: Explored as a potential therapeutic agent for treating diseases associated with aberrant CARM1 activity, such as cancer and inflammatory disorders.

Mecanismo De Acción

CARM1-IN-1 (hydrochloride) exerts its effects by selectively inhibiting the enzymatic activity of CARM1. The compound binds to the active site of CARM1, preventing the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (AdoMet) to arginine residues on substrate proteins. This inhibition disrupts the methylation of histone and non-histone proteins, leading to altered gene expression and cellular processes. The molecular targets and pathways involved include histone modification, transcriptional regulation, and RNA processing .

Comparación Con Compuestos Similares

CARM1-IN-1 (hydrochloride) is unique compared to other similar compounds due to its high selectivity and potency in inhibiting CARM1. Similar compounds include:

EZM2302 (GSK3359088): Another potent inhibitor of CARM1 with broad selectivity against other histone methyltransferases.

Ellagic Acid: A natural inhibitor of CARM1 that has shown efficacy in suppressing the proliferation and invasion of cancer cells.

PRMT5 Inhibitors: Compounds that inhibit protein arginine methyltransferase 5 (PRMT5), another member of the PRMT family, with different selectivity and mechanisms of action.

CARM1-IN-1 (hydrochloride) stands out due to its specific inhibition of CARM1, making it a valuable tool for studying the biological functions and therapeutic potential of targeting CARM1 .

Actividad Biológica

CARM1-IN-1 hydrochloride is a selective inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1), an enzyme involved in the methylation of arginine residues on histones and non-histone proteins. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in hormone-dependent tumors. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various studies, and implications for cancer therapy.

Overview of CARM1

CARM1 (Coactivator-associated Arginine Methyltransferase 1) is a member of the protein arginine methyltransferase (PRMT) family. It catalyzes the transfer of methyl groups from S-adenosyl-l-methionine (AdoMet) to arginine residues on target proteins, influencing various cellular processes such as transcriptional regulation and signal transduction. CARM1 has been implicated in multiple biological functions, including:

- Transcriptional Activation : CARM1 enhances the transcriptional activity of several nuclear receptors and transcription factors, including NF-κB and p53, by methylating histones and coactivators like p300 .

- Cell Proliferation : Aberrant expression of CARM1 has been linked to increased cell proliferation in various cancers, indicating its role in tumorigenesis .

This compound specifically inhibits the enzymatic activity of CARM1. The compound has an IC50 value of approximately 8.6 µM, indicating its potency as an inhibitor . By blocking CARM1's ability to methylate target substrates, CARM1-IN-1 disrupts its role in gene regulation and potentially reverses the oncogenic effects associated with elevated CARM1 activity.

Inhibition Studies

Studies have demonstrated that treatment with CARM1-IN-1 leads to significant reductions in methylation levels on key substrates. For instance, in cell lines expressing high levels of CARM1, administration of this inhibitor resulted in decreased expression of genes involved in cell cycle progression and survival .

Research Findings

Recent research highlights the biological activity and therapeutic potential of this compound:

Case Studies

Case Study 1: Breast Cancer

In a study involving ERα-positive breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and proliferation. The inhibition was associated with downregulation of estrogen-responsive genes that are typically activated by CARM1-mediated methylation.

Case Study 2: Renal Function

Research investigating the role of CARM1 in renal cells found that inhibiting this enzyme with CARM1-IN-1 significantly reduced the expression of CYP24A1, a gene critical for vitamin D metabolism. This suggests that targeting CARM1 may have implications for managing conditions related to renal function and calcium homeostasis .

Propiedades

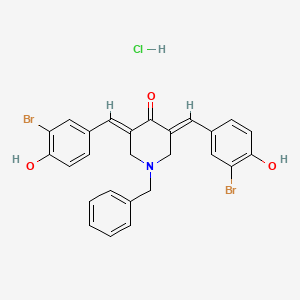

IUPAC Name |

(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21Br2NO3.ClH/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19;/h1-13,30-31H,14-16H2;1H/b20-10+,21-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPNYHLFFVKOAN-CUBOLJEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Br2ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.